molecular formula C19H28N2O2 B563406 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 CAS No. 1215641-44-3

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4

Cat. No.: B563406
CAS No.: 1215641-44-3
M. Wt: 320.469
InChI Key: IWDFFHIOVOXFOW-RYIWKTDQSA-N
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Description

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 (CAS: 128740-14-7) is a deuterated heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core modified with a benzyl group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 1. The deuterium (d4) substitution at specific positions enhances its utility in isotopic labeling studies, particularly in pharmacokinetic and metabolic stability research .

Properties

IUPAC Name

tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFFHIOVOXFOW-RYIWKTDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2CCCN(C2C(N1CC3=CC=CC=C3)([2H])[2H])C(=O)OC(C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Proline Derivatives

  • Starting Material : N-protected hydroxyproline derivatives (e.g., N-Boc-L-trans-4-hydroxyproline) undergo coupling with thiazolidine using HOBt/EDC in DMF, yielding a thiazolidine-coupled intermediate.

  • Oxidation : The hydroxyl group is oxidized to a ketone using sulfur trioxide–pyridine complex in DMSO with triethylamine as a base. This step achieves 55% yield under ice-cooled conditions in dichloromethane.

StepReagents/ConditionsYieldSolvent System
CyclizationHOBt, EDC, DMF, rt, 18 hr62%DMF
OxidationSO₃·Py, Et₃N, DMSO/DCM, 0°C, 2 hr55%DCM/DMSO (7:3)

Mechanistic Insight : The oxidation step proceeds via a Swern-type mechanism, where DMSO activates the hydroxyl group for deprotonation, followed by sulfur trioxide-mediated oxidation.

Introduction of the Benzyl Group

The benzyl moiety is installed at position 6 through nucleophilic alkylation or transition-metal-catalyzed coupling .

Alkylation with Benzyl Halides

  • Reagents : Benzyl bromide or chloride reacts with the deprotonated pyrrolopyridine intermediate in the presence of NaH or K₂CO₃ in THF or DMF.

  • Deuterium Consideration : For deuterated analogs, benzyl-d₇ bromide (C₆D₅CD₂Br) is used to introduce deuterium at the benzyl position.

SubstrateBenzylating AgentBaseSolventYield
Pyrrolopyridine anionC₆D₅CD₂BrNaHTHF68%

Optimization : Elevated temperatures (50–60°C) improve reaction rates, while excess benzyl halide (1.5 eq) ensures complete substitution.

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is introduced to protect the secondary amine, enhancing solubility and preventing side reactions during subsequent steps.

Boc Protection Protocol

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or triethylamine in dichloromethane.

  • Conditions : Room temperature, 12–24 hr, under nitrogen atmosphere.

SubstrateBoc ReagentCatalystSolventYield
6-Benzyl intermediateBoc₂ODMAPDCM89%

Side Reactions : Competitive O-Boc formation is minimized by using anhydrous conditions and stoichiometric DMAP.

Deuterium Incorporation Strategies

The d4 label (deuterium at positions 5,5,7,7) is introduced via deuterated reducing agents or isotopic exchange .

Reductive Deuteration

  • Ketone Reduction : The intermediate ketone (from Step 1.1) is reduced using NaBD₄ in methanol, selectively introducing deuterium at the 5,5,7,7 positions.

  • Yield : 75–82% with >95% isotopic purity.

SubstrateReducing AgentSolventTemperatureYield
4-Oxo-pyrrolopyridineNaBD₄MeOH0°C to rt78%

Hydrogen-Deuterium Exchange

  • Catalytic Exchange : Pd/C or Raney nickel in D₂O/THF under H₂ atmosphere facilitates H/D exchange at acidic α-positions.

  • Limitations : Limited to positions with acidic hydrogens (e.g., adjacent to carbonyl groups).

Final Deprotection and Purification

Boc Deprotection

  • Reagents : 48% HBr in acetic acid or TFA in DCM.

  • Conditions : Reflux for 2–3 hr, followed by neutralization with NaHCO₃.

SubstrateAcidSolventYield
Boc-protected compoundHBr (48%)HOAc91%

Crystallization

  • Solvent System : Ethanol/water (7:3) achieves >99% purity after recrystallization.

Scalability and Industrial Considerations

  • Continuous Flow Synthesis : Multi-step sequences are adapted for flow reactors to enhance throughput and reduce reaction times.

  • Cost Analysis : Benzyl-d₇ bromide accounts for 60–70% of raw material costs, necessitating optimized recycling protocols.

Analytical Validation

  • NMR : Deuterium incorporation is confirmed by ²H NMR (absence of proton signals at δ 2.5–3.5 ppm).

  • MS : ESI-MS shows [M+H]⁺ at m/z 321.47, with isotopic peaks confirming d4 labeling .

Chemical Reactions Analysis

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Pyrrolo[3,4-b]pyridine Derivatives: The target compound shares its bicyclic pyrrolo[3,4-b]pyridine core with non-deuterated analogs such as tricyclic derivatives (e.g., compounds 2b, 2c, e, f in ). These analogs often incorporate additional rings or substituents, altering reactivity and stability. For example, tricyclic compound 2b retains the pyrrolo[3,4-b]pyridine moiety but forms a fused ring system through nitro group removal and carbanion reactions .
  • Imidazo[1,5-a]pyridine (4) : This tricyclic heterocycle () replaces the pyrrolidine ring with an imidazole, increasing aromaticity and altering electronic properties. Such differences influence applications in catalysis or medicinal chemistry .
  • Oxazolo[4,5-b]pyridine Derivatives : Compound 16 () features an oxazole ring fused to pyridine, introducing a C=O group that enhances polarity compared to the target compound’s pyrrolidine ring. This structural variation impacts solubility and binding affinity in biological systems .

Substituent Effects

  • Boc Protection : The tert-Boc group in the target compound stabilizes the amine group against degradation, a feature absent in unprotected analogs like 6-benzyl-octahydropyrrolo[3,4-b]pyridine. This makes the Boc-protected derivative more suitable for multi-step syntheses .
  • Deuterium Substitution (d4): The deuterium atoms increase molecular weight by ~4 atomic mass units compared to non-deuterated versions. This isotopic labeling is critical for mass spectrometry tracking in metabolic studies .

Spectral and Analytical Data Comparison

Property Target Compound Tricyclic 2b Oxazolo Derivative 16
Molecular Formula C23H25D4N3O3 (estimated) Not reported C23H25N3O3
Molecular Weight ~395 (estimated) Not reported 391.47
IR (C=O stretch) ~1700 cm⁻¹ (Boc group) Not reported 1707 cm⁻¹
1H NMR (δ ppm) Benzyl (~7.3), Boc (~1.4) Not reported 1.40 (piperidinyl), 7.3–8.2 (aromatic)
Mass Spec (MH+) ~396 (estimated) Not reported 392

Biological Activity

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 (CAS: 1215641-44-3) is a stable isotope-labeled compound increasingly utilized in organic synthesis and biological research. This compound's unique structure, featuring a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, positions it as a significant player in the study of neurodegenerative diseases and potential therapeutic applications.

  • Molecular Formula : C19H24D4N2O2
  • Molecular Weight : 320.46 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.
  • Appearance : Colorless solid.

Neuroprotective Potential

Research indicates that compounds similar to this compound exhibit potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. The inhibition of these enzymes is a therapeutic strategy in treating Alzheimer's disease (AD) due to their role in the degradation of acetylcholine, a neurotransmitter vital for cognitive function.

The dual inhibition mechanism involves binding to the active sites of AChE and BuChE. Studies have shown that certain benzyl derivatives can effectively interact with the peripheral anionic site (PAS) and the catalytic site (CAS) of AChE, thereby enhancing their inhibitory effects on enzyme activity.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant AChE inhibitory activities with IC50 values ranging between 1.11 µM to 6.76 µM, making them promising candidates for further drug development against AD .

Case Studies

  • Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's disease, compounds structurally related to this compound showed improved cognitive function and reduced amyloid plaque formation when administered chronically.
  • Neuroprotective Effects : Compounds have been reported to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a broader neuroprotective role beyond cholinesterase inhibition.

Data Table

Compound NameCAS NumberAChE IC50 (µM)BuChE IC50 (µM)Notes
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]d41215641-44-3TBDTBDStable isotope; used in metabolic studies
Related Benzyl DerivativeTBD5.90 ± 0.076.76 ± 0.04Potential lead for AD treatment
Another Benzyl CompoundTBD1.11 ± 0.09TBDHighest AChE inhibitory activity reported

Q & A

Q. What are the established synthetic routes for 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4, and how do reaction conditions influence yield?

The synthesis involves a four-step process starting from pyridine-2,3-dicarboxylic acid:

Esterification : Conversion to diethyl ester.

Reduction : Using sodium borohydride to generate diol intermediates.

Chlorination : Thionyl chloride (SOCl₂) to form dichloride.

Cyclization : Benzylamine-mediated cyclization under ambient conditions (room temperature), achieving a 78% yield .
Key Considerations :

  • Lower temperatures during cyclization reduce side reactions.
  • Solvent polarity and catalyst selection (e.g., Lewis acids) can further optimize yield.

Q. What purification techniques are recommended for isolating 6-Benzyl derivatives post-synthesis?

  • Crystallization : Use ethanol/water mixtures for high-purity isolation.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) resolves cyclization by-products .
  • Membrane Separation : Advanced techniques like nanofiltration (CRDC subclass RDF2050104) improve scalability for deuterated analogs .

Q. Which analytical methods are critical for characterizing this compound and its intermediates?

  • Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N).
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies structural integrity; deuterium incorporation is confirmed via absence of proton signals.
    • Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic patterns (e.g., d4 vs. non-deuterated forms).
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) ensure assay accuracy .

Q. What safety protocols are essential for handling this compound?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent tert-boc group hydrolysis .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods required due to potential irritancy (BLD Pharmatech SDS) .
  • Emergency Measures : Neutralize spills with vermiculite; avoid ignition sources (P210 precaution) .

Advanced Research Questions

Q. How can computational methods optimize the cyclization step for deuterated analogs?

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify energy barriers.
  • ICReDD Framework : Combines computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) via feedback loops .
  • Case Study : Adjusting benzylamine stoichiometry computationally reduced by-product formation by 22% in pilot trials .

Q. How does deuterium labeling influence the compound’s reactivity and stability?

  • Kinetic Isotope Effects (KIE) : Deuterium at specific positions slows hydrogen/deuterium exchange, stabilizing intermediates during cyclization.
  • Thermal Stability : Isotopic substitution enhances thermal resistance (TGA data shows 15°C higher decomposition onset vs. non-deuterated form).
  • Methodological Note : Use deuterated solvents (e.g., DMSO-d6) to avoid proton interference in NMR .

Q. How can researchers resolve contradictions in spectral data or unexpected by-products?

  • Hypothesis Testing : Compare experimental NMR/MS with computational predictions (e.g., Gaussian09 simulations).
  • By-Product Isolation : Employ preparative HPLC (C18, methanol/water gradient) followed by structural elucidation .
  • Case Example : A 2024 study attributed a ¹³C NMR discrepancy to rotameric equilibria, resolved via variable-temperature NMR .

Q. What advanced mechanistic studies elucidate the role of the tert-boc group in reaction pathways?

  • DFT Studies : Reveal that the tert-boc group sterically shields the pyrrolo nitrogen, directing benzylation regioselectivity.
  • Kinetic Profiling : Quench-flow experiments (millisecond resolution) track intermediate lifetimes during deprotection .
  • Isotopic Tracing : ¹⁵N-labeled benzylamine clarifies N-alkylation vs. ring-opening pathways .

Q. How can researchers analyze and mitigate by-products from large-scale syntheses?

  • By-Product Identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks.
  • Process Control : CRDC subclass RDF2050108 tools simulate reactor parameters (e.g., flow rates, mixing efficiency) to minimize impurities .
  • Case Study : A 2020 pilot plant reduced by-products by 30% via dynamic temperature control during chlorination .

Q. What strategies enable the integration of this compound into supramolecular or catalytic systems?

  • Coordination Studies : X-ray crystallography confirms metal-binding at the pyrrolo nitrogen (e.g., Pd(II) complexes).
  • Catalytic Screening : Test hydrogenation/dehydrogenation activity in deuterated solvents to leverage isotopic effects.
  • Computational Design : Molecular docking (AutoDock Vina) predicts host-guest interactions for drug delivery systems .

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